molecular formula C11H14O3 B1267330 Propyl 2-hydroxy-2-phenylacetate CAS No. 5413-58-1

Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330
CAS No.: 5413-58-1
M. Wt: 194.23 g/mol
InChI Key: MKZJVQWJKDMCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-hydroxy-2-phenylacetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is an ester derived from the condensation of propanol and 2-hydroxy-2-phenylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Biochemical Analysis

Biochemical Properties

Propyl 2-hydroxy-2-phenylacetate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be metabolized by enzymes such as phenylacetate-CoA ligase, which converts it into phenylacetyl-CoA . This interaction is crucial for the subsequent steps in the catabolic pathway of aromatic compounds, leading to the production of acetyl-CoA and succinyl-CoA . Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism, influencing various biochemical pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can inhibit the growth of certain cancer cell lines by arresting the cells in the G0-G1 phase . This suggests that the compound may have potential therapeutic applications in cancer treatment. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in the catabolic pathways of aromatic compounds, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One of the key interactions is with phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from this compound . This reaction is essential for the subsequent steps in the catabolic pathway of aromatic compounds. Additionally, this compound may exert its effects by binding to specific receptors or enzymes, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by various environmental conditions, including temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting the growth of cancer cells . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the catabolism of aromatic compounds. The compound is metabolized by enzymes such as phenylacetate-CoA ligase, which converts it into phenylacetyl-CoA . This intermediate is then further processed through a series of enzymatic reactions, leading to the production of acetyl-CoA and succinyl-CoA . These metabolic pathways are essential for the efficient utilization of aromatic compounds and play a crucial role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within the cell . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-hydroxy-2-phenylacetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-2-phenylacetic acid with propanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of pyridine propyl sulfonic acid ionic liquid as a catalyst has been reported to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Propyl 2-hydroxy-2-phenylacetate can be compared with other esters of 2-hydroxy-2-phenylacetic acid, such as:

  • Methyl 2-hydroxy-2-phenylacetate
  • Ethyl 2-hydroxy-2-phenylacetate
  • Butyl 2-hydroxy-2-phenylacetate

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. For example, the propyl group may influence the compound’s solubility, boiling point, and reactivity compared to its methyl, ethyl, and butyl counterparts .

Properties

IUPAC Name

propyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZJVQWJKDMCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278185
Record name propyl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-58-1
Record name NSC6586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-hydroxy-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
Propyl 2-hydroxy-2-phenylacetate
Reactant of Route 3
Reactant of Route 3
Propyl 2-hydroxy-2-phenylacetate
Reactant of Route 4
Reactant of Route 4
Propyl 2-hydroxy-2-phenylacetate
Reactant of Route 5
Reactant of Route 5
Propyl 2-hydroxy-2-phenylacetate
Reactant of Route 6
Reactant of Route 6
Propyl 2-hydroxy-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.